2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid
Overview
Description
2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid is a purine derivative that features a purine ring system with an acetic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid typically involves the condensation of a purine derivative with a suitable acetic acid precursor. One common method includes the reaction of 6-oxopurine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous or organic solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxy derivatives.
Substitution: The acetic acid side chain can undergo substitution reactions with nucleophiles, leading to the formation of ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions include oxidized carboxylic acids, reduced hydroxy derivatives, and substituted ester or amide compounds.
Scientific Research Applications
2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleotides.
Biology: The compound is used in studies related to nucleotide metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid involves its interaction with enzymes and receptors that recognize purine derivatives. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, affecting various biochemical pathways. Its structural similarity to nucleotides allows it to mimic or interfere with natural biological processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in nucleotides and nucleic acids.
Guanine: Another purine base present in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid is unique due to its acetic acid side chain, which imparts distinct chemical properties and reactivity compared to other purine derivatives
Properties
IUPAC Name |
2-(6-oxo-1H-purin-9-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3H,1H2,(H,12,13)(H,8,9,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMVQVCHTYAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978864 | |
Record name | (6-Hydroxy-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-53-9 | |
Record name | 1,6-Dihydro-6-oxo-9H-purine-9-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6298-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6298-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Hydroxy-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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